molecular formula C26H23FN6O2S2 B12139644 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12139644
M. Wt: 534.6 g/mol
InChI Key: KCZKZEGGVLEFEU-STZFKDTASA-N
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Description

The compound “3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic molecule that features multiple functional groups, including a thiazolidinone ring, an imidazole ring, and a pyridopyrimidinone core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the thiazolidinone ring, the introduction of the fluorobenzyl group, and the construction of the pyridopyrimidinone core. Each step would require specific reagents and conditions, such as:

    Formation of the thiazolidinone ring: This could involve the reaction of a thiourea derivative with a carbonyl compound under acidic or basic conditions.

    Introduction of the fluorobenzyl group: This might be achieved through a nucleophilic substitution reaction using a fluorobenzyl halide.

    Construction of the pyridopyrimidinone core: This could involve a cyclization reaction using appropriate precursors.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring could be oxidized to form a sulfone derivative.

    Reduction: The carbonyl groups could be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The fluorobenzyl group could be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring would yield a sulfone derivative, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

The compound could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of enzymes or receptors.

    Medicine: As a lead compound for the development of new drugs.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of the compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • **3-{(Z)-[3-(4-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
  • **3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and its potential biological activity. The presence of the fluorobenzyl group, for example, might enhance its binding affinity to certain biological targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C26H23FN6O2S2

Molecular Weight

534.6 g/mol

IUPAC Name

(5Z)-3-[(4-fluorophenyl)methyl]-5-[[2-(3-imidazol-1-ylpropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H23FN6O2S2/c1-17-4-2-12-32-23(17)30-22(29-9-3-11-31-13-10-28-16-31)20(24(32)34)14-21-25(35)33(26(36)37-21)15-18-5-7-19(27)8-6-18/h2,4-8,10,12-14,16,29H,3,9,11,15H2,1H3/b21-14-

InChI Key

KCZKZEGGVLEFEU-STZFKDTASA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)NCCCN5C=CN=C5

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)NCCCN5C=CN=C5

Origin of Product

United States

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